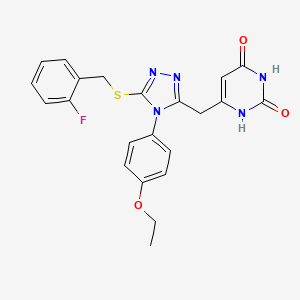![molecular formula C22H29NO2 B2982470 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one CAS No. 2210054-41-2](/img/structure/B2982470.png)
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one is a complex organic compound featuring a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopropylidene and azabicyclo[3.2.1]octane moieties contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a cycloaddition reaction involving a suitable diene and a nitroso compound, followed by reduction and cyclization steps.
Introduction of the Cyclopropylidene Group: This step often involves the use of cyclopropylidene derivatives and appropriate catalysts to ensure the formation of the desired cyclopropylidene moiety.
Attachment of the Propoxyphenyl Group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the propoxyphenyl group is introduced to the bicyclic core under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological pathways due to its bicyclic azabicyclo[3.2.1]octane core.
Materials Science: Its structural properties can be exploited in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used to study receptor-ligand interactions, given its potential to interact with various biological targets.
Mecanismo De Acción
The mechanism by which 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one exerts its effects involves its interaction with specific molecular targets. The azabicyclo[3.2.1]octane core is known to interact with neurotransmitter receptors, potentially modulating their activity. The propoxyphenyl group may enhance binding affinity and specificity, leading to targeted biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine share the azabicyclo[3.2.1]octane core but differ in their substituents and overall structure.
Cyclopropylidene Derivatives: Compounds with cyclopropylidene groups, such as certain cyclopropyl ketones, exhibit similar reactivity but lack the bicyclic structure.
Uniqueness
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one is unique due to the combination of its bicyclic core and the propoxyphenyl group, which imparts distinct chemical and biological properties not found in simpler analogs.
Propiedades
IUPAC Name |
1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-2-13-25-21-10-3-16(4-11-21)5-12-22(24)23-19-8-9-20(23)15-18(14-19)17-6-7-17/h3-4,10-11,19-20H,2,5-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVRYHOGBBIVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(=C4CC4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butyl-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982389.png)
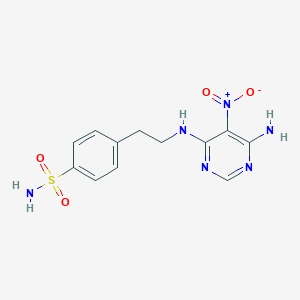
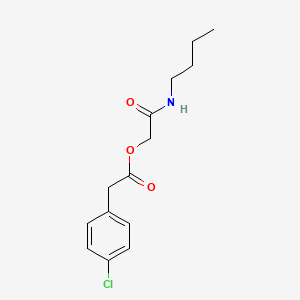
![7,9-dimethyl-1-(4-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2982395.png)
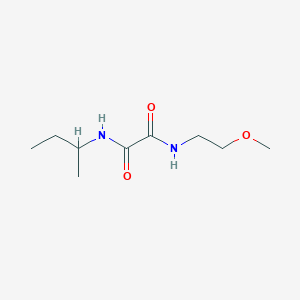
![2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2982399.png)
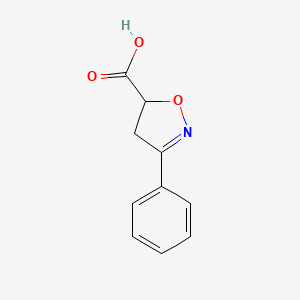
![N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2982402.png)
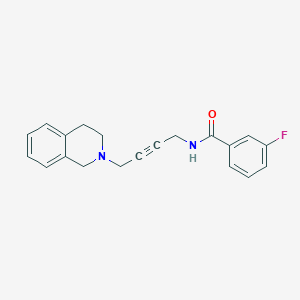

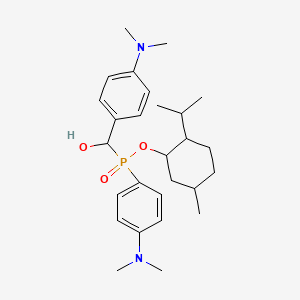
![(2E)-4,4-dimethyl-3-oxo-2-{[(quinolin-8-yl)amino]methylidene}pentanenitrile](/img/structure/B2982407.png)
